1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol
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Overview
Description
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol is a complex organic compound that features a combination of chlorophenyl, sulfanyl, fluorophenyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the use of fluorosulfonyl radicals for direct fluorosulfonylation .
Industrial Production Methods
the synthesis likely involves scalable reactions such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid
Uniqueness
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2OS/c20-18-3-1-2-4-19(18)25-14-17(24)13-22-9-11-23(12-10-22)16-7-5-15(21)6-8-16/h1-8,17,24H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGNGFJSYNQYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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